molecular formula C20H24Cl2N4O2 B14093772 1-Benzyl-3-methyl-7-(piperidin-4-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione diHCl

1-Benzyl-3-methyl-7-(piperidin-4-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione diHCl

Cat. No.: B14093772
M. Wt: 423.3 g/mol
InChI Key: MKFVKFMKURYILJ-UHFFFAOYSA-N
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Description

1-benzyl-3-methyl-7-(piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione dihydrochloride is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly as a kinase inhibitor.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-methyl-7-(piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione dihydrochloride typically involves multi-step organic reactions. One common method involves the condensation of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group . Another method includes the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester . Industrial production methods often utilize these synthetic routes under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-methyl-7-(piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using halogenating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride.

Major Products

The major products formed from these reactions include various substituted pyrido[2,3-d]pyrimidine derivatives, which can have different pharmacological properties.

Scientific Research Applications

1-benzyl-3-methyl-7-(piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-benzyl-3-methyl-7-(piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione dihydrochloride involves inhibition of cyclin-dependent kinase 2 (CDK2). This inhibition leads to the disruption of cell cycle progression, ultimately inducing apoptosis in cancer cells . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, which is essential for cell cycle regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-benzyl-3-methyl-7-(piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione dihydrochloride is unique due to its specific structure, which allows for high selectivity and potency in inhibiting CDK2. This selectivity makes it a promising candidate for targeted cancer therapy.

Properties

Molecular Formula

C20H24Cl2N4O2

Molecular Weight

423.3 g/mol

IUPAC Name

1-benzyl-3-methyl-7-piperidin-4-ylpyrido[2,3-d]pyrimidine-2,4-dione;dihydrochloride

InChI

InChI=1S/C20H22N4O2.2ClH/c1-23-19(25)16-7-8-17(15-9-11-21-12-10-15)22-18(16)24(20(23)26)13-14-5-3-2-4-6-14;;/h2-8,15,21H,9-13H2,1H3;2*1H

InChI Key

MKFVKFMKURYILJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(N=C(C=C2)C3CCNCC3)N(C1=O)CC4=CC=CC=C4.Cl.Cl

Origin of Product

United States

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